molecular formula C14H25NO5 B1593232 1-Tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate CAS No. 912444-87-2

1-Tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate

Cat. No. B1593232
M. Wt: 287.35 g/mol
InChI Key: AYRXKSVYGUPMAE-UHFFFAOYSA-N
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Description

“1-Tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate” is a chemical compound with the molecular formula C14H25NO5 . It has a molecular weight of 287.35200 . The IUPAC name for this compound is 1-O-tert-butyl 4-O-ethyl 5-hydroxyazepane-1,4-dicarboxylate .


Molecular Structure Analysis

The InChI key for “1-Tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate” is AYRXKSVYGUPMAE-UHFFFAOYSA-N . This key can be used to retrieve the molecular structure of the compound from databases like ChemSpider .


Physical And Chemical Properties Analysis

The boiling point of “1-Tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate” is 382.92ºC at 760 mmHg . The compound has a density of 1.133g/cm3 .

Scientific Research Applications

Synthesis Methods and Chemical Properties

  • Synthesis of Related Compounds : The compound has been synthesized through various methods, including the use of 1,4-diazobicyclo[2.2.2]octane (DABCO)-catalyzed coupling and acidic cleavage processes (Hoffmann & Rabe, 1984). Another method involves chiral supercritical fluid chromatography to isolate and characterize its enantiomers (Carry et al., 2013).

  • Chemical Transformations and Applications : It has been used in the synthesis of various complex molecules, including N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, showcasing its versatility in chemical transformations (Aurell et al., 2014).

  • Catalysis and Reaction Mechanisms : The compound plays a role in catalytic processes and reaction mechanisms. For instance, it's involved in the reaction mechanism forming various derivatives, as studied in the context of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones (Bradshaw et al., 2008).

  • Synthesis of Biological Intermediates : It is also important in the synthesis of biological intermediates, such as tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, a key component in biologically active compounds (Zhao et al., 2017).

Structural Analysis and Characterization

  • X-Ray Crystallography and Spectroscopic Analysis : X-ray crystallography and spectroscopic methods have been used to characterize related compounds, providing insights into their molecular and crystal structures (Çolak et al., 2021).

  • Molecular Structure Studies : Investigations into the molecular structures of related compounds, including different derivatives and isomers, have been conducted to understand their chemical properties (Moriguchi et al., 2014).

Future Directions

As “1-Tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate” is used for research and development purposes , its future directions would likely depend on the outcomes of this research. It’s possible that new applications for this compound could be discovered in the future.

properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 5-hydroxyazepane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-5-19-12(17)10-6-8-15(9-7-11(10)16)13(18)20-14(2,3)4/h10-11,16H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRXKSVYGUPMAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CCC1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649007
Record name 1-tert-Butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate

CAS RN

912444-87-2
Record name 1-tert-Butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate
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1-Tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate
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1-Tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate

Citations

For This Compound
1
Citations
TD Penning, GD Zhu, VB Gandhi, J Gong… - Journal of medicinal …, 2009 - ACS Publications
We have developed a series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors with a methyl-substituted quaternary center at the point of attachment to the …
Number of citations: 305 pubs.acs.org

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